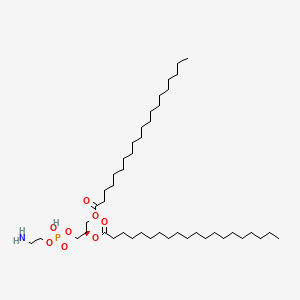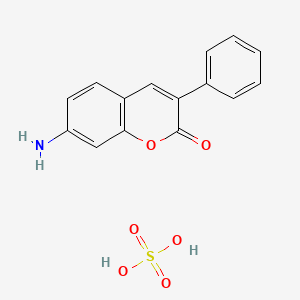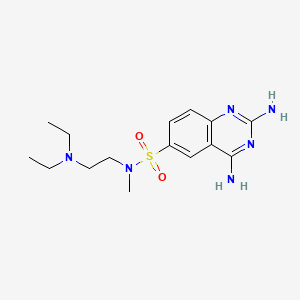
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused rings and several methyl groups. It is a derivative of chrysene, a well-known PAH, and has unique chemical properties due to its specific structural modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through cyclization and methylation reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or toluene. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated hydrocarbons.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrocarbons, and various substituted compounds. These products have distinct chemical and physical properties, making them useful in different applications.
Aplicaciones Científicas De Investigación
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules and its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- include other PAH derivatives, such as:
- Chrysene, 1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydro-
- Chrysene, 1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydro-6-octyl-
Uniqueness
The uniqueness of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- lies in its specific structural modifications, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
65754-98-5 |
|---|---|
Fórmula molecular |
C22H28 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
3,3,7,12a-tetramethyl-1,2,4,4a,11,12-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-15-6-5-7-17-16(15)8-9-19-18(17)10-11-22(4)13-12-21(2,3)14-20(19)22/h5-9,20H,10-14H2,1-4H3 |
Clave InChI |
XNUZTLDMVSWVBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CC(CC4)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




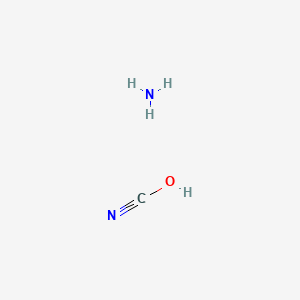
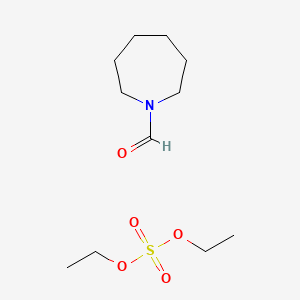

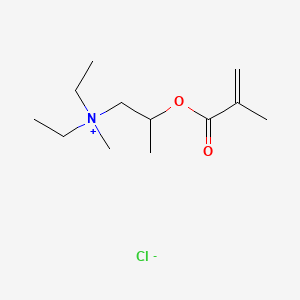
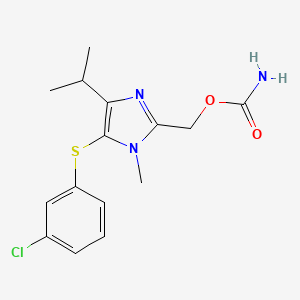


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)
